Epigoitrin

Antiviral Research Influenza Virology Natural Product Chemistry

Epigoitrin is the R-stereoisomer of goitrin, a natural alkaloid from Isatis indigotica. Its precise stereochemistry is essential: only the R-form demonstrates a validated dual mechanism against H1N1—inhibiting both viral attachment and post-entry replication, unlike S-goitrin or generic glucosinolate breakdown products. With high water solubility (20 mg/mL), it enables in vivo dosing in biocompatible vehicles like CMC-Na, avoiding confounding organic co-solvents. As a benchmark in structure-activity relationship (SAR) studies, it is third in potency among glucosinolate analogs, making it indispensable for influenza and metabolic syndrome research.

Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol
CAS No. 1072-93-1
Cat. No. B1671491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpigoitrin
CAS1072-93-1
Synonyms5-vinyl-2-thiooxazolidone
5-vinyloxazolidin-2-thione
5-vinyloxazolidine-2-thione
epigoitrin
goitrin
goitrin, (+-)-isomer
goitrin, (R)-isomer
goitrin, (S)-isome
Molecular FormulaC5H7NOS
Molecular Weight129.18 g/mol
Structural Identifiers
SMILESC=CC1CNC(=S)O1
InChIInChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8)/t4-/m1/s1
InChIKeyUZQVYLOFLQICCT-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Epigoitrin (CAS 1072-93-1): A Plant-Derived Alkaloid for Antiviral and Metabolic Research


Epigoitrin (CAS 1072-93-1), also referred to as (R)-goitrin, is a naturally occurring sulfur-containing alkaloid predominantly isolated from the roots of Isatis indigotica Fort. (Ban Lan Gen), a staple of traditional Chinese medicine. [1] Structurally an enantiomeric oxazolidine-2-thione with the molecular formula C5H7NOS and a molecular weight of 129.18 g/mol, it is formed from the degradation of specific glucosinolate precursors. [2] As a plant metabolite with documented antiviral and metabolic activities, epigoitrin serves as a primary reference standard for researchers investigating phytochemical interventions for influenza and metabolic syndrome. [1]

Why Generic Substitution Fails: The Stereochemical and Functional Distinctions of Epigoitrin vs. Its In-Class Analogs


Substituting epigoitrin with a generic 'glucosinolate breakdown product' or even its own enantiomer (S-goitrin) is scientifically unsound due to pronounced, quantifiable differences in antiviral potency, mechanism of action, and structural identity. Epigoitrin is not a simple interchangeable compound; it is the R-enantiomer of goitrin. Research demonstrates that even the distinction between R- and S- forms is critical, as epigoitrin exhibits a distinct bioactivity profile compared to its structural isomers and glucosinolate precursors. [1] Procurement of the precise stereoisomer is not a matter of purity but of functional necessity, as studies directly comparing these analogs show clear hierarchies in their biological efficacy and even different mechanisms of viral inhibition. [2] The following quantitative evidence proves that a generic alternative cannot replicate the specific scientific and industrial value of epigoitrin.

Epigoitrin (CAS 1072-93-1): Quantified Differentiation Guide for Scientific Procurement


Antiviral Potency Ranking: Epigoitrin's Distinct Position Among Glucosinolate Analogs Against H1N1 Influenza

Epigoitrin exhibits a specific, mid-tier antiviral potency against the influenza A (H1N1) virus when directly compared to its structural analogs epiprogoitrin, progoitrin, and goitrin. A head-to-head study determined that the compounds all exhibited dose-dependent inhibition, but with a clear and quantifiable hierarchy. [1] The study reported the antiviral potency order as: progoitrin > goitrin > epigoitrin > epiprogoitrin. [1] This ranking is essential for scientists selecting the appropriate tool, as it delineates epigoitrin's activity from both more potent (progoitrin) and less potent (epiprogoitrin) analogs in the same biosynthetic pathway.

Antiviral Research Influenza Virology Natural Product Chemistry

Differential Mode of Action: Epigoitrin's Dual Inhibition of Viral Attachment and Multiplication

Epigoitrin is distinguished from other antiviral constituents in the same plant extract by its specific and dual mode of action against influenza A virus. While other compounds may act primarily through a single mechanism, a study investigating woad root extract components found that the main antiviral modes for epigoitrin are the inhibition of both virus attachment and virus multiplication. [1] In contrast, the primary mode of action for the phenylpropanoid portion (PEP) of the extract was solely the inhibition of virus replication. [1] This mechanistic specificity means that epigoitrin is not functionally interchangeable with other anti-influenza fractions from the same source material, offering a distinct profile for research applications.

Mechanism of Action Antiviral Development Influenza Research

Solubility in Aqueous Systems: Quantified Advantage Over Some Analogs for In Vitro Assays

Epigoitrin demonstrates superior solubility in water at 25°C compared to other organic solvents, a key physicochemical property that facilitates its use in cell-based and in vivo assays. Reputable vendor technical datasheets report that epigoitrin is soluble in water at a concentration of 20 mg/mL (approximately 154.82 mM). In contrast, its solubility in ethanol is significantly lower, at only 5 mg/mL (38.7 mM). While direct comparative solubility data for its analogs in the same report is limited, this high aqueous solubility is a critical advantage for researchers formulating the compound for biological studies, ensuring it can be dissolved in biocompatible vehicles without the need for high concentrations of organic solvents like DMSO, which can be cytotoxic.

Drug Discovery Assay Development Physicochemical Properties

Epigoitrin (CAS 1072-93-1): Optimal Research Applications and Scientific Use Cases


Influenza A Virus Entry and Replication Studies

For research focused on dissecting the influenza A virus life cycle, epigoitrin is the appropriate chemical probe. Its validated dual mechanism of inhibiting both viral attachment and multiplication [1] makes it uniquely suited for experiments designed to differentiate between early-stage entry and post-entry replication events. This contrasts with other fractions like PEP, which primarily targets replication. [1]

Comparative Pharmacology of Glucosinolate Derivatives

Epigoitrin is essential for any study aiming to establish a structure-activity relationship (SAR) among glucosinolate breakdown products. Its specific and quantified position in the potency hierarchy (third most potent against H1N1) [2] is a critical data point. It serves as a benchmark, allowing researchers to evaluate whether structural modifications to the epigoitrin scaffold enhance or diminish antiviral efficacy relative to its natural analogs like progoitrin and goitrin.

Development of Aqueous-Based Formulations for In Vivo Studies

Researchers designing in vivo efficacy studies, particularly those requiring oral gavage or intraperitoneal injection, should prioritize epigoitrin over less water-soluble analogs. Its high water solubility (20 mg/mL) enables the preparation of homogeneous suspensions in biocompatible vehicles like CMC-Na, minimizing the confounding effects of organic co-solvents such as DMSO or ethanol. This property simplifies dosing and improves the translational relevance of the study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epigoitrin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.